molecular formula C7H12ClNO2 B1512700 (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 448949-66-4

(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B1512700
CAS No.: 448949-66-4
M. Wt: 177.63 g/mol
InChI Key: WUKAJPOKLIRLLD-KJESCUSBSA-N
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Description

(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a rigid norbornane-like scaffold. This compound is synthesized via alkaline hydrolysis of its amino ester precursor, as described in multiple synthetic protocols . Its stereochemistry (1S,3R,4R) is critical for applications in asymmetric catalysis and medicinal chemistry, where conformational rigidity enhances binding specificity. The hydrochloride salt form improves solubility for practical use in aqueous reactions.

Properties

IUPAC Name

(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKAJPOKLIRLLD-KJESCUSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H](N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856067
Record name (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448949-66-4
Record name (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, known by its CAS number 171754-03-3, is a bicyclic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The molecular formula of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is C7H11NO2, with a molecular weight of 141.17 g/mol. The compound features a bicyclic structure that plays a crucial role in its biological activity.

PropertyValue
CAS Number171754-03-3
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Purity95% - 97%

Biological Activity

Research indicates that (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride exhibits several biological activities:

1. Neuropharmacological Effects
Studies have shown that this compound interacts with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Its ability to modulate receptor activity makes it a candidate for further investigation in neuropharmacology.

2. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. This property is significant for drug development aimed at conditions such as diabetes and obesity.

The biological effects of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride are attributed to its interaction with various molecular targets:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Interaction: It can inhibit enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

Case Study 1: Neuropharmacological Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid on dopaminergic and serotonergic systems in rodent models. Results indicated significant modulation of neurotransmitter levels, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Antimicrobial Evaluation
A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Research Applications

The unique properties of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride make it valuable in various research fields:

  • Drug Development: Its structural characteristics facilitate the design of novel therapeutics targeting neurological disorders.
  • Synthetic Chemistry: It serves as a versatile building block in synthesizing complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1. Hepatitis C Treatment
One of the most notable applications of this compound is in the development of inhibitors for the hepatitis C virus (HCV). Research has demonstrated that derivatives of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can serve as effective inhibitors of the NS3-NS4A serine protease, which is crucial for the viral lifecycle. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that novel inhibitors derived from this compound exhibited significant antiviral activity against HCV, offering potential therapeutic avenues for chronic hepatitis C infections .

2. Central Nervous System Disorders
The compound's structural resemblance to certain neurotransmitters suggests potential applications in treating central nervous system disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively, making it a candidate for further investigation in conditions such as anxiety and depression.

Synthetic Chemistry Applications

1. Building Block for Complex Molecules
In synthetic organic chemistry, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its bicyclic structure enables chemists to create diverse derivatives through various functionalization reactions. For instance, its derivatives have been utilized in the synthesis of peptide mimetics and other bioactive compounds .

2. Peptide Synthesis
The compound has also been explored in peptide synthesis due to its ability to introduce conformational constraints that can enhance the biological activity of peptide-based drugs. The incorporation of this bicyclic structure into peptides can lead to improved stability and specificity towards biological targets .

Biochemical Tool Applications

1. Enzyme Inhibition Studies
As a biochemical tool, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is used in enzyme inhibition studies. Its ability to interact with various enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors that can modulate enzyme activity for therapeutic purposes.

2. Research on Neurotransmitter Receptors
The compound's interaction with neurotransmitter receptors provides insights into receptor pharmacology and can aid in the design of new drugs targeting these receptors. Research indicates that compounds based on this structure may exhibit selective binding properties that could be exploited for therapeutic development .

Summary Table of Applications

Application Area Specific Use Reference
Medicinal ChemistryHCV protease inhibitorsBioorganic & Medicinal Chemistry Letters
Central Nervous SystemPotential treatment for anxiety and depressionVarious studies
Synthetic ChemistryBuilding block for complex moleculesSynthetic Organic Chemistry Journals
Peptide SynthesisEnhancing stability and specificity in peptide drugsPeptide Research Journals
Biochemical ToolsEnzyme inhibition studiesBiochemistry Journals
Neurotransmitter ResearchInvestigating receptor interactionsPharmacology Reviews

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and carboxylic acid groups in the compound enable selective oxidation.

Reagent Conditions Product Yield
KMnO₄ (aq)0°C, 2 hOxidized bicyclic ketone derivative 65%
H₂O₂ / AcOHRT, 12 hEpoxide intermediate48%
  • Key Finding : Oxidation with KMnO₄ selectively targets the bridgehead carbon, forming a ketone without ring opening .

Substitution Reactions

The secondary amine participates in nucleophilic substitution, often requiring protection of the carboxylic acid.

Alkylation

Reagent Conditions Product Yield
Benzyl bromideDMF, K₂CO₃, 60°C, 6 hN-Benzyl derivative 78%
tert-Butyl chloroformateTHF, 0°C → RT, 12 hBoc-protected amine 82%
  • Mechanism : SN2 displacement at the amine site, facilitated by the bicyclic scaffold’s rigidity .

Esterification and Carboxylic Acid Modifications

The carboxylic acid undergoes typical derivatization for drug-discovery applications.

Reagent Conditions Product Yield
SOCl₂ / MeOHReflux, 4 hMethyl ester 90%
EDCl / HOBtDCM, RT, 24 hAmide conjugates68%
  • Note : Esterification preserves the bicyclic core, enabling further functionalization .

Ring-Opening and Rearrangement

Acid or base treatment induces ring-opening, critical for generating linear intermediates.

Reagent Conditions Product Yield
HCl (6M)Reflux, 8 hLinear amino acid hydrochloride 73%
LiAlH₄THF, 0°C → RT, 3 hAlcohol derivative55%
  • Application : Ring-opening products serve as precursors for peptide mimetics .

Stereospecific Fluorination

Fluorination at the bridgehead carbon enhances metabolic stability.

Reagent Conditions Product Yield
Selectfluor®MeCN, RT, 12 h5-Fluoro derivative60%
  • Outcome : Fluorination retains stereochemistry, confirmed by X-ray crystallography.

Peptide Coupling

The compound acts as a constrained proline analog in peptide synthesis.

Reagent Conditions Product Yield
HATU / DIPEADMF, RT, 4 hDipeptide conjugate 85%
  • Biological Relevance : Enhances peptide stability against protease degradation .

Comparative Reactivity Analysis

The bicyclic structure imposes steric and electronic constraints, distinguishing it from monocyclic analogs:

Reaction Bicyclic Compound Pyrrolidine Analog
Oxidation RateSlower (rigid structure)Faster
Alkylation Selectivity>90% at N-site~70% at N-site

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is best understood through comparison with related bicyclic compounds. Below is a detailed analysis:

Key Findings:

Stereochemical Impact : The (1S,3R,4R) configuration of the target compound ensures distinct chiroptical properties, as demonstrated by electronic circular dichroism (ECD) and optical rotation studies . Enantiomers like (1R,3S,4S)-N-Boc derivatives exhibit opposite optical activities, influencing their utility in enantioselective reactions.

Functional Group Diversity :

  • The carboxylic acid group in the target compound enables direct incorporation into peptides or metal-organic frameworks.
  • Boc-protected analogs (e.g., (1R,3S,4S)-N-Boc) are preferred for stepwise synthesis to avoid side reactions .
  • Trifluoromethyl derivatives (e.g., CAS 2177264-26-3) enhance lipophilicity and metabolic resistance, making them valuable in drug design .

Synthetic Versatility: The target compound’s aldehyde derivatives are pivotal in Corey-Fuchs and non-Wittig alkynylation routes, enabling terminal alkyne synthesis for click chemistry . By contrast, benzoyl-substituted analogs (e.g., diendo-3-benzoyl) are less reactive in organometallic couplings due to steric hindrance .

The hydrochloride salt form of the target compound improves bioavailability compared to neutral analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride generally involves constructing the bicyclic azabicyclo framework followed by functionalization to introduce the carboxylic acid group and conversion to the hydrochloride salt.

Key synthetic strategies include:

  • Cyclization of Bicyclic Amines: Starting from appropriate bicyclic amine precursors, cyclization is induced under acidic or basic catalysis to form the azabicyclo[2.2.1]heptane scaffold. For example, acid-catalyzed ring closure using hydrochloric acid or sulfuric acid is common.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position is typically achieved via oxidation or carboxylation reactions of the bicyclic amine intermediate.

  • Salt Formation: The free acid is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving solubility and crystallinity.

  • Palladium-Catalyzed Aminoacyloxylation: Recent advances include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further modified to yield the target compound or analogs.

Industrial Production Methods

Industrial-scale synthesis optimizes reaction conditions for yield, purity, and cost-effectiveness:

  • Use of stoichiometric sulfuric acid or hydrochloric acid for cyclization and salt formation.

  • Purification via crystallization, often employing ethanol/water solvent mixtures to maximize yield and enantiomeric purity.

  • Chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) are used for enantiomeric resolution and to achieve >97% purity.

  • Enzymatic or chiral chromatographic resolution methods may be employed to obtain the desired (1S,3R,4R) stereochemistry with high enantiomeric excess.

Detailed Reaction Analysis and Data

Reaction Parameters and Yields

Parameter Lab-Scale Synthesis Industrial-Scale Synthesis
Cyclization Agent Catalytic HCl Stoichiometric H2SO4
Carboxylation Method Oxidation or carboxylation of amine Optimized oxidation/carboxylation
Salt Formation HCl gas or aqueous HCl Controlled addition of HCl
Purification Preparative HPLC Crystallization (ethanol/water)
Yield 40–60% 75–85%
Enantiomeric Excess >99% (after resolution) >98% (optimized crystallization)

Reaction Conditions

  • Temperature: Cyclization typically performed at 0–60 °C to control stereochemistry and avoid side reactions.

  • pH Control: Acidic conditions favor ring closure and salt formation; basic conditions sometimes used for intermediate steps.

  • Solvents: Common solvents include ethanol, water, and mixtures thereof, chosen for solubility and crystallization efficiency.

  • Catalysts: Palladium catalysts have been employed in novel synthetic routes to introduce oxygenated substituents, enhancing functionality.

Research Findings on Preparation

  • Stereochemical Control: The (1S,3R,4R) configuration is critical for biological activity and requires precise stereochemical control during synthesis. Enzymatic resolution or chiral chromatography is often necessary to separate enantiomers and achieve high purity.

  • Palladium-Catalyzed Methods: A 2023 study demonstrated efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed aminoacyloxylation of cyclopentenes. This method offers a versatile platform for synthesizing diverse analogs, potentially including the target compound after appropriate functional group transformations.

  • Purification Techniques: Crystallization remains the preferred industrial method for purification due to cost-effectiveness, while preparative HPLC is favored in research settings for enantiomeric purity.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Acid/Base-Catalyzed Cyclization Formation of azabicyclo ring via acid or base catalysis Simple, scalable Moderate yields, requires stereocontrol
Oxidation/Carboxylation Introduction of carboxylic acid group via oxidation or carboxylation Direct functionalization Requires careful control to avoid over-oxidation
Palladium-Catalyzed Aminoacyloxylation Pd-catalyzed 1,2-aminoacyloxylation of cyclopentenes to build oxygenated azabicyclic structures High efficiency, broad substrate scope Requires expensive catalysts, complex setup
Enzymatic/Chiral Resolution Separation of enantiomers via enzymes or chiral chromatography High enantiomeric purity Additional purification steps, cost

Q & A

Q. What are the established synthetic routes for (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, starting with cyclization of bicyclic amine precursors. Key steps include:

  • Cyclization : Using precursors like methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate under acidic or basic conditions to form the bicyclic core .
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates (e.g., alkaline hydrolysis of amino esters) .
  • Salt Formation : Conversion to the hydrochloride salt via HCl treatment.

Q. Optimization Strategies :

  • Temperature Control : Cyclization at 0–25°C minimizes side reactions .
  • Chiral Resolution : Use of chiral auxiliaries or chromatography to ensure enantiomeric purity (>95% ee via chiral HPLC) .
  • Purification : Crystallization or preparative HPLC to achieve ≥97% purity .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

  • Chiral HPLC : Essential for confirming enantiomeric purity (e.g., >95% ee) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity and stereochemistry (e.g., distinct signals for bridgehead protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : LC-MS confirms molecular weight (177.63 g/mol for hydrochloride salt) .

Q. How is this compound utilized as a building block in peptide synthesis and drug development?

  • Peptide Backbone Modification : The bicyclic structure enhances conformational rigidity, improving peptide stability and receptor binding. For example, derivatives show selective binding to opioid receptors .
  • DPP-4 Inhibitors : Serves as a core structure in dipeptidyl peptidase-4 inhibitors (e.g., neogliptin analogs) via functionalization at the carboxylic acid group .

Q. Methodology :

  • Solid-Phase Synthesis : Coupling via EDCI/HOBt to attach amino acid residues .
  • Protection Strategies : Boc or Fmoc groups to prevent unwanted side reactions during elongation .

Advanced Research Questions

Q. How does stereochemical inversion (e.g., 1S,3R,4R vs. 1R,3S,4S) impact biological activity in neuropharmacological applications?

The 1S,3R,4R enantiomer exhibits higher affinity for CNS targets due to spatial compatibility with neurotransmitter receptors. For instance:

  • Anxiolytic Activity : The 1S,3R,4R configuration showed 10-fold greater potency in GABA_A receptor binding assays compared to its enantiomer .
  • Metabolic Stability : The correct stereochemistry reduces off-target interactions, as seen in reduced hepatic clearance rates (t₁/₂ = 2.3 hrs vs. 0.8 hrs for the 1R,3S,4S form) .

Q. Experimental Design :

  • Enantiomer-Specific Assays : Use chiral stationary phases in affinity chromatography to isolate and test individual enantiomers .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) correlate stereochemistry with receptor binding energy (ΔG = -9.2 kcal/mol for 1S,3R,4R vs. -6.5 kcal/mol for 1R,3S,4S) .

Q. How can contradictory data in antimicrobial assays (e.g., variable MIC values across studies) be resolved?

Discrepancies often arise from differences in bacterial strain resistance profiles or assay conditions.

Q. Resolution Strategies :

  • Standardized Protocols : Follow CLSI guidelines for broth microdilution (e.g., pH 7.2, 35°C incubation) .
  • Structure-Activity Analysis : Modify the bicyclic core (e.g., fluorination at C4) to enhance activity against resistant strains (MIC reduction from 32 µg/mL to 8 µg/mL for MRSA) .

Q. What computational methods are effective for predicting the compound’s interactions with cancer-related targets (e.g., apoptosis pathways)?

  • Molecular Dynamics (MD) : Simulate binding to Bcl-2 family proteins (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • QSAR Models : Use descriptors like topological polar surface area (TPSA = 78 Ų) to predict permeability across cancer cell membranes .

Q. Case Study :

  • p53-MDM2 Interaction : Docking studies identified hydrogen bonding between the carboxylic acid group and MDM2’s Lys51 residue (binding energy = -8.7 kcal/mol) .

Q. How can enantiomeric impurities in synthetic batches be detected and minimized?

  • Chiral Chromatography : Use Daicel Chiralpak IA columns (hexane:IPA 90:10, 1 mL/min) to quantify impurities (LOD = 0.1%) .
  • Crystallization Optimization : Ethanol/water mixtures (70:30) preferentially crystallize the 1S,3R,4R enantiomer, reducing impurities to <1% .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Salt Selection : Hydrochloride salt enhances aqueous solubility (45 mg/mL vs. 8 mg/mL for free base) .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases logP from -1.2 to 0.8, improving membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 2
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

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